N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Chemical Reactions Analysis
The chemical reactions involving “N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide” are not explicitly mentioned in the search results .Scientific Research Applications
Chemical Synthesis and Enzyme Inhibition
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide represents a class of compounds with notable chemical and biological properties. These compounds have been studied for their potential in facilitating complex chemical synthesis processes and acting as enzyme inhibitors.
One significant application of such compounds involves their role in the synthesis of [1,4]oxazepine-based primary sulfonamides, showcasing strong inhibition of human carbonic anhydrases, which are therapeutically relevant. This reaction process highlights the dual functionality of the primary sulfonamide group, which not only enables the [1,4]oxazepine ring construction but also acts as an enzyme prosthetic group when employed as carbonic anhydrase inhibitors (Sapegin et al., 2018).
Anticancer and Antimicrobial Activities
Further research into sulfonamide derivatives has revealed their potential in antimicrobial and anticancer activities. For instance, certain quinazolin-4-yl-aminobenzenesulfonamide derivatives have been synthesized and exhibited notable in vitro antimicrobial activity against bacterial strains like B. Subtilis and E. Coli, as well as excellent activity against the fungal strain A. Niger. These compounds have also been evaluated for their anticancer activity against breast cancer cell lines, although the effect of substitution on biological activity for the synthesized compounds was found not to be significant (Kumar et al., 2018).
Novel Synthesis Methods and Environmental Considerations
The eco-friendly synthesis of benzoxazepine and malonamide derivatives in aqueous media using a heterogeneous catalytic system represents another application area. This process underscores the importance of designing chemical syntheses that are not only efficient but also environmentally benign, catering to the increasing demand for green chemistry practices (Babazadeh et al., 2016).
Advanced Material Development
Lastly, the development of advanced materials, such as novel polymeric structures from active p-aminobenzenesulfonic acid derivatives, demonstrates the versatility of sulfonamide compounds. These materials have potential applications in various fields, including filtration, sensors, and bioactive surfaces, highlighting the broad scope of research and development activities centered around these chemical entities (Saegusa et al., 1987).
Mechanism of Action
The mechanism of action for “N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide” is not available in the search results.
Safety and Hazards
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6S/c1-6-11-24-17-12-15(7-9-18(17)30-14-22(2,3)21(24)25)23-31(26,27)20-13-16(28-4)8-10-19(20)29-5/h6-10,12-13,23H,1,11,14H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLSGBXKWPZLRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC)N(C1=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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